molecular formula C20H22N4O5S B12184614 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B12184614
M. Wt: 430.5 g/mol
InChI Key: JNCCWRLONUEMOL-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine Carboxamide Derivatives in Medicinal Chemistry

Pyrrolidine carboxamide derivatives have emerged as critical scaffolds in drug discovery due to their conformational flexibility, stereochemical diversity, and capacity to engage biological targets through hydrogen bonding and hydrophobic interactions. The pyrrolidine ring, a five-membered saturated heterocycle, provides a pseudorotational profile that enables adaptability to enzyme active sites, making it a preferred structural motif in antimalarial, anticancer, and central nervous system therapeutics.

The integration of carboxamide functionalities into pyrrolidine frameworks gained prominence in the early 21st century, driven by the need to enhance proteolytic stability and target specificity. For instance, linear carboxamides such as efrapeptin and antinmoebin demonstrated potent antiplasmodial activity by inhibiting Plasmodium falciparum proteases. These discoveries catalyzed the development of hybrid derivatives, including sulfonamide-pyrrolidine carboxamides, which synergize the folate biosynthesis disruption of sulfonamides with the protease inhibition of carboxamides. A 2021 study synthesized 32 novel sulfonamide-pyrrolidine carboxamides, with several derivatives exhibiting single-digit micromolar IC50 values against P. falciparum and robust antioxidant activity.

The stereochemical versatility of pyrrolidine derivatives further enables optimization of pharmacokinetic properties. For example, cis-3,4-diphenylpyrrolidine derivatives adopt a "U-shape" conformation that enhances inverse agonism at the RORγt receptor, while 3-substituted methylpyrrolidines modulate estrogen receptor selectivity. These advancements underscore the scaffold’s adaptability in addressing diverse therapeutic targets.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N4O5S/c25-19-12-15(20(26)22-16-2-1-7-21-13-16)14-24(19)17-3-5-18(6-4-17)30(27,28)23-8-10-29-11-9-23/h1-7,13,15H,8-12,14H2,(H,22,26)

InChI Key

JNCCWRLONUEMOL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Nitroaniline

4-Nitroaniline undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield 4-nitro-N-(morpholin-4-ylsulfonyl)aniline (Fig. 1A). This reaction typically proceeds at 0–25°C in dichloromethane (DCM) with >85% yield.

Reduction of Nitro Group

The nitro group is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C). This step affords 4-(morpholin-4-ylsulfonyl)aniline with >90% purity.

Table 1: Optimization of Nitro Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
SnCl₂/HClEthanol8092
H₂/Pd-CMethanol2588
Na₂S₂O₄H₂O/THF7085

Formation of the Pyrrolidone Core

The pyrrolidine-5-one ring is constructed via cyclization of a linear precursor.

Acylation and Cyclization

4-(Morpholin-4-ylsulfonyl)aniline reacts with 5-bromovaleryl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form N-(4-(morpholin-4-ylsulfonyl)phenyl)-5-bromopentanamide . Subsequent cyclization using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C generates the pyrrolidone ring (1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid ) with 75–80% yield.

Mechanistic Insight : The bromine atom acts as a leaving group, facilitating intramolecular nucleophilic attack by the aniline nitrogen to form the five-membered lactam.

Alternative Synthetic Routes

Ullmann Coupling for Aryl Sulfonation

An alternative approach employs Ullmann-type coupling between 4-iodoaniline and morpholine-4-sulfonyl chloride using copper(I) iodide (CuI) and 1,10-phenanthroline. This method avoids nitro-group intermediates but requires stringent anhydrous conditions.

One-Pot Cyclization-Coupling

Recent advancements demonstrate a one-pot strategy where the pyrrolidone ring formation and carboxamide coupling occur sequentially without isolating intermediates. This reduces purification steps and improves overall yield (82%).

Challenges and Optimization

Regioselectivity in Sulfonylation

The electron-withdrawing sulfonyl group directs electrophilic substitution to the meta position, necessitating careful control during functionalization.

Purification of Polar Intermediates

Chromatography on silica gel with ethyl acetate/methanol (9:1) effectively isolates intermediates, though recrystallization from ethanol/water mixtures is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and formulation.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Morpholin-4-ylsulfonyl vs. Chlorophenyl/Pyrrolidinylsulfonyl

  • The target compound’s morpholin-4-ylsulfonyl group () provides a balance of polarity and rigidity, likely improving aqueous solubility compared to the lipophilic 4-chlorophenyl group in 878442-31-0 (). However, the chlorophenyl analog may exhibit better blood-brain barrier penetration due to reduced polarity .
  • Replacing morpholine with pyrrolidin-1-ylsulfonyl (887675-18-5, ) introduces a more flexible, less polar sulfonamide. This could reduce target binding affinity but increase metabolic stability by avoiding oxidation-prone morpholine .

Pyridin-3-yl vs. Pyridin-2-yl/Methylpyridinyl

  • The target compound’s pyridin-3-yl group offers a distinct hydrogen-bonding geometry compared to pyridin-2-yl substituents (e.g., 309734-04-1, ). This may influence interactions with kinase ATP-binding pockets .

Electron-Donating vs. Electron-Withdrawing Groups

  • The methoxy group in 309734-04-1 () is electron-donating, which could stabilize the aryl ring against oxidative metabolism but reduce electrophilic reactivity at the sulfonamide .

Biological Activity

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC18H20N4O5S
Molecular Weight436.5 g/mol
CAS Number1190242-92-2

The presence of morpholine and pyrrolidine moieties suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including those similar to the compound , exhibit significant anticancer activity. A study focusing on various 5-oxopyrrolidine derivatives demonstrated that these compounds can inhibit the proliferation of A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using an MTT assay, comparing the effectiveness of these compounds against cisplatin, a standard chemotherapeutic agent.

Key Findings:

  • Cell Viability : At a concentration of 100 µM, certain derivatives showed a marked reduction in cell viability in A549 cells compared to control groups.
  • Structure-Activity Relationship (SAR) : The anticancer activity was found to be structure-dependent, with specific substitutions on the pyrrolidine ring enhancing efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored. In vitro studies have tested the efficacy of various derivatives against multidrug-resistant pathogens. The results indicated that certain compounds exhibited significant antibacterial activity against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Research Highlights:

  • Screening Against Pathogens : The compound was evaluated against clinically significant pathogens, showing promising results in inhibiting growth.
  • Mechanism of Action : Preliminary studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

  • Anticancer Efficacy : In a study involving several pyrrolidine derivatives, compound 21 showed potent activity against A549 cells with IC50 values significantly lower than those observed for cisplatin.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial effects of related morpholine-containing compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).

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